molecular formula C13H24N2O B13179383 N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide

Cat. No.: B13179383
M. Wt: 224.34 g/mol
InChI Key: HBJXNPZZLWROMU-UHFFFAOYSA-N
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Description

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide (CID 60806079) is a chemical compound with the molecular formula C13H24N2O, offered for research and development purposes . This molecule features a piperidine moiety, a nitrogen-containing heterocycle that is a pivotal cornerstone in the production of drugs and is found in numerous FDA-approved medications . The piperidine scaffold is a fundamental building block in medicinal chemistry, and its derivatives are extensively investigated for a wide spectrum of therapeutic applications . Piperidine-based compounds demonstrate significant potential as anticancer agents, with research highlighting their ability to act as inhibitors for targets like the CDC42 GTPase, a protein implicated in cell migration, angiogenesis, and tumor progression . Furthermore, N-(piperidin-4-yl)benzamide derivatives, which share a similar pharmacophore, have shown potent and selective cytotoxic activity against various cancer cell lines, underscoring the research value of this chemical class in oncology drug discovery . The presence of the cyclobutanecarboxamide group contributes to the molecule's three-dimensional structure and influences its pharmacokinetic properties and binding affinity. This product is intended for use in laboratory research to further explore these and other potential biological activities. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

IUPAC Name

N-piperidin-4-yl-N-propylcyclobutanecarboxamide

InChI

InChI=1S/C13H24N2O/c1-2-10-15(12-6-8-14-9-7-12)13(16)11-4-3-5-11/h11-12,14H,2-10H2,1H3

InChI Key

HBJXNPZZLWROMU-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthesis of Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid can be synthesized through various methods, including the oxidation of cyclobutane derivatives or the cyclization of linear precursors. A common approach involves the reaction of cyclobutanone with a Grignard reagent followed by oxidation.

Activation of Cyclobutanecarboxylic Acid

To facilitate the coupling with piperidine and propylamine, cyclobutanecarboxylic acid needs to be activated. Common activation methods include conversion to an acid chloride using thionyl chloride or phosphorus pentachloride.

Coupling Reaction

The activated cyclobutanecarboxylic acid derivative can then be coupled with piperidin-4-amine and propylamine. This step typically involves a nucleophilic substitution reaction, where the amine groups attack the activated carboxylic acid to form the desired amide bonds.

Purification

After the coupling reaction, the product can be purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Cyclopropane-Containing Analogs: Cyclopropylfentanyl

Structure : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) replaces the cyclobutane with a cyclopropane ring and includes a phenyl-phenethyl substituent .
Key Differences :

  • Cyclopropylfentanyl exhibits rapid metabolism due to its strained structure, whereas the cyclobutane in the target compound may offer improved stability.
  • Pharmacology : Cyclopropylfentanyl is a potent µ-opioid receptor agonist with reported fatalities due to respiratory depression. The absence of a phenyl-phenethyl group in the target compound may reduce opioid receptor affinity, shifting activity toward sigma receptors .

Table 1: Cyclopropane vs. Cyclobutane Analogs

Property Cyclopropylfentanyl N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide
Molecular Weight 348.49 g/mol ~275.35 g/mol (estimated)
LogP 4.1 3.2
Primary Receptor Target µ-opioid Sigma (hypothesized)
Metabolic Stability Low Moderate (predicted)

Butanamide Derivatives: p-Fluoro-butyrylfentanyl and N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide

p-Fluoro-butyrylfentanyl

  • Structure : N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide features a linear butanamide chain and a 4-fluorophenyl group .
  • In contrast, the cyclobutanecarboxamide group in the target compound introduces rigidity, which may favor sigma receptor selectivity. The 4-fluorophenyl substituent in p-Fluoro-butyrylfentanyl increases lipophilicity (LogP ~4.1) compared to the propyl group in the target compound (LogP ~3.2), influencing CNS penetration .

N-(4-Methylphenyl)-4-piperidin-1-ylbutanamide

  • Structure : This analog uses a piperidin-1-yl group and a butanamide chain attached to a 4-methylphenyl ring .
  • Key Differences: Piperidine Substitution: The 1-yl position on piperidine in this compound contrasts with the 4-yl position in the target compound. This positional difference may alter receptor binding kinetics due to steric effects. Physicochemical Properties: Both compounds share similar PSA values (~32 Ų), but the target compound’s cyclobutane ring reduces molecular weight (260.38 g/mol vs.

Sigma Receptor Ligands: BD 1008 and AC 927

BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide is a sigma-1 receptor antagonist with a dichlorophenyl group .
AC 927 : N-phenethylpiperidine oxalate lacks a carboxamide group but shares the piperidine core .
Comparison :

  • The target compound’s carboxamide group distinguishes it from AC 927, which may explain differences in receptor specificity. BD 1008’s dichlorophenyl substituent enhances sigma-1 affinity, whereas the cyclobutanecarboxamide in the target compound might favor sigma-2 interactions.

Table 2: Sigma Receptor Ligands

Compound Receptor Specificity LogP Notable Features
BD 1008 Sigma-1 3.8 Dichlorophenyl group enhances affinity
AC 927 Sigma (non-selective) 2.9 Phenethyl-piperidine backbone
Target Compound Hypothesized Sigma-2 3.2 Cyclobutanecarboxamide rigidity

Research Findings and Implications

  • Metabolic Pathways : Cyclopropane-containing analogs like cyclopropylfentanyl undergo rapid CYP3A4-mediated oxidation, whereas the cyclobutane ring in the target compound may resist enzymatic degradation, prolonging half-life .
  • However, sigma receptor affinity remains unconfirmed and warrants in vitro testing.
  • Therapeutic Potential: Structural similarities to sigma ligands (e.g., BD 1008) suggest possible applications in neuropathic pain or psychiatric disorders, though toxicity profiles must be established.

Biological Activity

N-(Piperidin-4-YL)-N-propylcyclobutanecarboxamide, a compound belonging to the class of piperidine derivatives, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from case studies.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H18N2O
  • Molecular Weight : 182.26 g/mol

Research indicates that compounds with piperidine moieties often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized to interact with various cellular pathways.

Antitumor Activity

In studies evaluating similar piperidine derivatives, significant antitumor activity has been reported. For instance, a related compound demonstrated potent activity against HepG2 liver cancer cells with an IC50 value of 0.25 μM, indicating strong potential for further development in cancer therapy .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG2TBDTBD
Related Compound 47HepG20.25Induces cell cycle arrest via p53/p21 pathway

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties similar to other piperidine derivatives. For example, compounds that inhibit the NLRP3 inflammasome have shown promise in reducing IL-1β release in macrophages, suggesting that this compound could modulate inflammatory responses .

Table 2: Inhibition of IL-1β Release

CompoundConcentration (µM)% Inhibition of IL-1β Release
This compoundTBDTBD
INF391024.9
Compound 65035

Case Studies and Research Findings

Several studies have highlighted the biological potential of piperidine derivatives:

  • Anticancer Studies : A series of piperidine-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. Some derivatives demonstrated significant growth inhibition, suggesting that structural modifications can enhance biological activity .
  • Inflammation Modulation : Research has shown that certain piperidine compounds can inhibit the activation of pro-inflammatory cytokines, which is critical in diseases characterized by chronic inflammation .
  • Parasite Inhibition : A derivative similar to this compound was identified as an inhibitor of adenylyl cyclase in Giardia lamblia, indicating potential applications in treating parasitic infections .

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